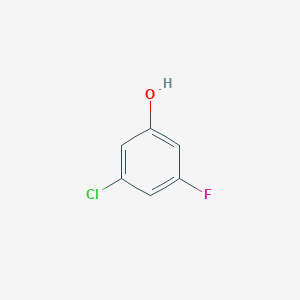

3-Chloro-5-fluorophenol

Descripción

Significance of Chlorofluorinated Aromatic Scaffolds

Among halogenated aromatic compounds, those containing both chlorine and fluorine atoms, known as chlorofluorinated aromatic scaffolds, hold particular importance. The incorporation of fluorine can significantly alter a molecule's physical, chemical, and biological properties, such as lipophilicity, metabolic stability, and binding affinity to biological targets. mdpi.com The strategic placement of both chlorine and fluorine on an aromatic ring provides a powerful tool for medicinal chemists and material scientists to fine-tune the characteristics of a molecule. nih.gov This approach, often referred to as scaffold-hopping, can be employed to enhance the metabolic stability of a compound by replacing a more labile aromatic system with a more robust one. nih.gov

Scope of Academic Inquiry for 3-Chloro-5-fluorophenol

This compound is a specific chlorofluorinated aromatic compound that has emerged as a valuable building block in synthetic chemistry. Its unique substitution pattern, with a chlorine and a fluorine atom at the meta positions relative to the hydroxyl group, presents a distinct set of reactive sites and electronic properties. Academic and industrial research has focused on its synthesis, characterization, and application as a key intermediate in the preparation of a variety of functional molecules. chemicalbook.comfishersci.cathermofisher.com A significant area of investigation involves the detection and quantification of its regioisomeric impurities, which is crucial for its use in the synthesis of active pharmaceutical ingredients (APIs). longdom.org

Synthesis and Manufacturing

The synthesis of this compound is not extensively detailed in publicly available literature, which often focuses on its applications. However, general methods for the synthesis of related halogenated phenols suggest that it could be prepared through multi-step synthetic routes starting from commercially available precursors like 3-fluoroaniline. chemicalbook.com The control of regioisomeric impurities during its manufacture is a critical aspect, as these impurities can be challenging to separate from the final product. longdom.org Gas chromatography is a key analytical technique employed to ensure the purity of this compound and to quantify any regioisomers present. longdom.org

Chemical and Physical Properties

This compound is typically a colorless to yellow or brown liquid at room temperature. sigmaaldrich.com It is immiscible with water and should be stored in an inert atmosphere. fishersci.cachemdad.com The compound is incompatible with strong oxidizing agents. fishersci.cafishersci.be

Interactive Data Table: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₆H₄ClFO | chemdad.comnih.gov |

| Molecular Weight | 146.55 g/mol | chemdad.comnih.gov |

| Boiling Point | 206.0 ± 20.0 °C (Predicted) | chemdad.com |

| Density | 1.408 ± 0.06 g/cm³ (Predicted) | chemdad.com |

| pKa | 8.01 ± 0.10 (Predicted) | chemdad.com |

| Physical Form | Colorless to Yellow to Brown Liquid | sigmaaldrich.com |

| Water Solubility | Immiscible | fishersci.cachemdad.com |

Spectroscopic Analysis

Interactive Data Table: Predicted Spectroscopic Data for this compound

| Technique | Predicted Features | Source |

| ¹H NMR | Aromatic protons would exhibit complex splitting patterns due to coupling with each other and the fluorine atom. The hydroxyl proton would appear as a broad singlet. | chemicalbook.com |

| ¹³C NMR | The spectrum would show six distinct signals for the aromatic carbons, with their chemical shifts influenced by the attached halogen and hydroxyl groups. DEPT-135 experiments could distinguish between CH and quaternary carbons. | |

| ¹⁹F NMR | A single resonance would confirm the presence of the fluorine atom, and its coupling to adjacent protons would provide structural information. | |

| IR Spectroscopy | Characteristic absorption bands would include a broad O-H stretch around 3200-3600 cm⁻¹, C-O stretching, and C-H stretching and bending vibrations for the aromatic ring. | |

| Mass Spectrometry | The molecular ion peak would be observed at m/z 146, with a characteristic isotopic pattern for the chlorine atom (M and M+2 peaks in a ~3:1 ratio). | uni.lu |

Reactivity and Chemical Behavior

Applications in Scientific Research

This compound is a valuable intermediate in various fields of scientific research, primarily due to its utility as a building block for more complex molecules with desired properties. lookchem.com

Medicinal Chemistry

In medicinal chemistry, this compound serves as a key starting material for the synthesis of potential therapeutic agents. chemicalbook.comfishersci.cathermofisher.com It is used in the preparation of:

Substituted amides that act as antagonists or inverse agonists of the cannabinoid-1 (CB1) receptor. chemicalbook.comfishersci.cathermofisher.com

Substituted N-(arylmethyl)aryloxy arylcarboxamides and heteroarylcarboxamides that are antagonists for the PGE2 receptor EP4, which are being investigated for the treatment of pain and inflammation associated with conditions like osteoarthritis and rheumatoid arthritis. chemicalbook.comfishersci.cathermofisher.com

The incorporation of the chlorofluoro-substituted phenyl ring from this precursor can enhance the pharmacological properties of the final drug candidates.

Agrochemical Synthesis

The principles of using halogenated phenols in medicinal chemistry extend to the agrochemical industry. ccspublishing.org.cn While specific examples using this compound are not detailed in the provided search results, the structural motifs present in this compound are found in modern fungicides and insecticides. lookchem.comccspublishing.org.cn The presence of fluorine, in particular, is a common feature in many successful agrochemicals, contributing to their enhanced efficacy and stability. ccspublishing.org.cn

Materials Science

Halogenated phenols are also employed in materials science to create polymers and other materials with specific functionalities. smolecule.com The unique electronic properties conferred by the halogen substituents can be exploited to develop materials for applications such as fluorescent probes and other advanced materials. scienceopen.com Although direct applications of this compound in this area are not explicitly mentioned, its potential as a monomer or a modifying agent in polymer synthesis is an active area of research.

Structure

2D Structure

Propiedades

IUPAC Name |

3-chloro-5-fluorophenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4ClFO/c7-4-1-5(8)3-6(9)2-4/h1-3,9H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZMFBYTAAMHWQHD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C=C1F)Cl)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4ClFO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10378661 | |

| Record name | 3-Chloro-5-fluorophenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10378661 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

146.54 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

202982-70-5 | |

| Record name | 3-Chloro-5-fluorophenol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=202982-70-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Chloro-5-fluorophenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10378661 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 3 Chloro 5 Fluorophenol

Established Synthetic Routes

Traditional syntheses of 3-chloro-5-fluorophenol often rely on well-documented reactions that build the molecule in a controlled, stepwise manner. These routes are valued for their reliability and the ability to produce the target molecule with high purity by carefully choosing precursors where the substitution pattern is already defined.

The direct halogenation of phenol (B47542) or simple fluorophenols to produce this compound is challenging due to difficulties in controlling the position of the incoming halogen atoms. Electrophilic aromatic substitution on the phenol ring is strongly directed by the hydroxyl group to the ortho and para positions. To achieve the meta-substitution pattern required for this compound, a direct approach is often avoided in favor of more controlled methods.

However, strategies involving protected phenol derivatives can be employed. For instance, using a bulky protecting group like tert-butyl can block more reactive positions, allowing for halogenation at other sites. A general approach involves the fluorination of a substituted phenol, such as a tert-butylphenol derivative, followed by deprotection to yield the desired fluorophenol tandfonline.com. While not a direct route to this compound, this principle of using directing or protecting groups is a cornerstone of established synthetic organic chemistry. The presence of multiple regioisomers, such as 2-chloro-5-fluorophenol (B1586221) and 4-chloro-3-fluorophenol, as impurities in commercial batches of this compound suggests that some manufacturing processes may involve halogenation steps where regiocontrol is incomplete longdom.org.

A more common and regiochemically precise method for synthesizing this compound is through a convergent approach, where a precursor already containing the desired chloro and fluoro substituents is converted to the phenol.

One of the most established methods is the Sandmeyer-type reaction , starting from 3-chloro-5-fluoroaniline (B1302006). This process involves two key steps:

Diazotization: The amino group of 3-chloro-5-fluoroaniline is converted into a diazonium salt using a nitrite (B80452) source, such as sodium nitrite in the presence of a strong acid, or tert-butyl nitrite in an organic solvent google.com.

Hydrolysis: The resulting diazonium salt is then carefully heated in an aqueous solution. The diazonium group is an excellent leaving group and is replaced by a hydroxyl group from the water, yielding this compound.

Another powerful convergent strategy is the hydroxylation of a dihaloaromatic precursor , such as 1-bromo-3-chloro-5-fluorobenzene (B1273174). In this case, the carbon-bromine bond is typically more reactive than the carbon-chlorine bond towards nucleophilic substitution or metal-catalyzed coupling. The synthesis proceeds via a nucleophilic aromatic substitution or, more commonly, a transition-metal-catalyzed reaction where a hydroxide (B78521) source (like potassium hydroxide) displaces the bromide to form the phenolic hydroxyl group organic-chemistry.org.

Emerging Synthetic Strategies

Recent advancements in chemical synthesis have focused on developing more sustainable and efficient methods for preparing halogenated phenols. These emerging strategies often employ green chemistry principles and advanced catalytic systems to reduce waste, avoid harsh reagents, and improve reaction conditions.

Green chemistry aims to design chemical processes that are environmentally benign. Several such approaches are applicable to the synthesis of halogenated phenols.

Mechanochemistry: A solvent-free approach involves the mechanochemical halogenation of phenols using an electrical mortar and pestle. This method can achieve mono- or di-halogenation in minutes by grinding the substrate with an N-halosuccinimide (NCS, NBS, or NIS) and a liquid-assisted grinding agent like polyethylene (B3416737) glycol (PEG-400) beilstein-journals.org. This technique avoids the use of bulk organic solvents and often proceeds rapidly at room temperature.

Hydrogen Peroxide as a Green Oxidant: Traditional halogenations often use stoichiometric amounts of molecular halogens. A greener alternative utilizes hydrogen peroxide (H₂O₂) to generate the electrophilic halogen species "in situ" from a simple halide salt, such as ammonium (B1175870) bromide or iodide, in an acetic acid solvent cdnsciencepub.com. This method is atom-economical and produces water as the primary byproduct.

Ipso-Hydroxylation of Arylboronic Acids: A highly efficient and green route to phenols involves the oxidation of arylboronic acids. For the synthesis of this compound, the corresponding 3-chloro-5-fluorophenylboronic acid could be used as a precursor. The reaction, known as ipso-hydroxylation, can be performed rapidly (often in one minute) at room temperature using aqueous hydrogen peroxide in a green solvent like ethanol (B145695) rsc.org.

Modern synthetic chemistry heavily relies on transition-metal catalysts to facilitate the formation of carbon-heteroatom bonds, including the C-O bond in phenols and C-X bonds for halides.

Palladium- and Copper-Catalyzed Hydroxylation: The conversion of aryl halides to phenols is frequently achieved using palladium or copper catalysts.

Palladium catalysis , pioneered by Buchwald and Hartwig, allows for the coupling of aryl halides (including less reactive chlorides) with a hydroxide source organic-chemistry.orgbeilstein-journals.org. These reactions require a palladium precursor (e.g., Pd₂(dba)₃) and a specialized phosphine (B1218219) ligand (e.g., biphenylphosphines or tBuBrettPhos) to achieve high yields beilstein-journals.orgacs.org.

Copper catalysis , a more traditional approach (Ullmann condensation), has seen a resurgence with modern ligands and conditions. Copper(I) salts like CuI, often paired with ligands such as 8-hydroxyquinoline (B1678124) or even used in the form of nanoparticles without a ligand, can effectively catalyze the hydroxylation of aryl iodides and bromides organic-chemistry.orgnih.gov.

Nickel-Catalyzed Hydroxylation: Nickel-based catalysts have emerged as a cost-effective and powerful alternative to palladium for certain transformations. Combinations like Ni(COD)₂ with ligands such as DPPF or BINAP can catalyze the formation of phenol precursors (aryl ethers) from aryl halides under mild conditions berkeley.edu.

Electrochemical Halogenation: An innovative and sustainable strategy is the electrochemical halogenation of phenols. This method uses an electrical current to generate the halogenating agent at an electrode surface from a halide source. Using a chromium catalyst can enhance the efficiency and selectivity of this process, offering precise control over the reaction while avoiding the need for harsh chemical oxidants and reducing waste globalscientificjournal.com.

The table below summarizes various catalytic systems used for the synthesis of phenols from aryl halides, a key step in many convergent routes to this compound.

Table 1: Comparison of Catalyst-Mediated Hydroxylation of Aryl Halides

| Catalyst System | Typical Catalyst | Common Ligand(s) | Base | Typical Solvent(s) | Reference |

|---|---|---|---|---|---|

| Palladium-Catalyzed | Pd₂(dba)₃, Palladacycle Precatalysts | tBuBrettPhos, Biphenylphosphines | KOH, CsOH | 1,4-Dioxane / H₂O | beilstein-journals.orgacs.org |

| Copper-Catalyzed | CuI, Cu(OAc)₂, Cu-Nanoparticles | 8-Hydroxyquinoline, D-Glucose, None | KOH, CsOH | DMSO / H₂O, PEG-400 | organic-chemistry.orgbeilstein-journals.org |

| Nickel-Catalyzed | Ni(COD)₂ | DPPF, BINAP | Sodium Alkoxides | Toluene, Dioxane | berkeley.edu |

Advanced Spectroscopic Elucidation of 3 Chloro 5 Fluorophenol

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an unparalleled tool for providing atomic-level structural information in the solution state. For 3-Chloro-5-fluorophenol, a combination of ¹H, ¹³C, and ¹⁹F NMR experiments offers a comprehensive picture of its molecular framework.

The ¹H NMR spectrum of this compound is expected to show distinct signals for the hydroxyl proton and the three aromatic protons. The chemical shift of the hydroxyl proton is sensitive to solvent, concentration, and temperature. The aromatic protons will appear in a specific region of the spectrum, with their chemical shifts and splitting patterns dictated by the electronic effects of the chloro, fluoro, and hydroxyl substituents.

The ¹³C NMR spectrum provides information on each unique carbon atom in the molecule. The carbon atoms directly bonded to the electronegative oxygen, chlorine, and fluorine atoms will exhibit characteristic downfield shifts. The chemical shift of the fluorine-bearing carbon is particularly noteworthy.

¹⁹F NMR spectroscopy is highly sensitive to the local electronic environment of the fluorine atom. nih.gov Given that fluorine has a 100% natural abundance and a high gyromagnetic ratio, ¹⁹F NMR is a powerful probe. magritek.com The chemical shift of the fluorine atom in this compound will be influenced by the through-bond and through-space effects of the adjacent chloro and hydroxyl groups. The large chemical shift range of ¹⁹F NMR reduces the likelihood of signal overlap, making it an excellent tool for identifying fluorinated compounds and their metabolites. asm.org

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound

| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| C1-OH | Variable | 155-160 |

| C2-H | 6.8-7.2 | 105-110 |

| C3-Cl | - | 134-138 |

| C4-H | 6.7-7.1 | 110-115 |

| C5-F | - | 161-165 (d) |

| C6-H | 6.6-7.0 | 102-107 |

Note: Predicted values are based on typical ranges for substituted phenols and are relative to TMS. The chemical shift for C5 will appear as a doublet due to ¹JCF coupling.

The interaction between the ¹³C and ¹⁹F nuclei gives rise to through-bond J-coupling, which is a valuable source of structural information. The magnitude of the coupling constant is dependent on the number of bonds separating the two nuclei.

One-bond coupling (¹JCF): This is the largest coupling and is observed for the carbon atom directly bonded to the fluorine (C5). The magnitude of ¹JCF can be influenced by the hybridization of the carbon and the electronegativity of other substituents on the ring.

Two-bond coupling (²JCF): Coupling between the fluorine atom and the adjacent carbon atoms (C4 and C6) will also be present.

Three-bond coupling (³JCF): Coupling over three bonds to C1 and C3 can also be observed. These ³JCF values often follow a Karplus-type relationship, depending on the dihedral angle. scispace.com

The analysis of these coupling constants provides unambiguous confirmation of the fluorine atom's position on the aromatic ring. lboro.ac.uk

Table 2: Expected ¹³C–¹⁹F Coupling Constants (J) for this compound

| Coupling | Expected Magnitude (Hz) |

|---|---|

| ¹J (C5-F) | 240-260 |

| ²J (C4-F) | 20-30 |

| ²J (C6-F) | 20-30 |

| ³J (C1-F) | 5-10 |

While standard NMR techniques provide a static picture of the molecule, advanced methods can probe its dynamic behavior and intermolecular interactions.

Diffusion-Ordered Spectroscopy (DOSY) , a form of diffusion NMR, separates the NMR signals of different species in a mixture based on their diffusion coefficients. researchgate.net This can be used to study the self-association of this compound molecules or their interaction with other molecules in solution. By measuring the diffusion coefficient, one can estimate the effective hydrodynamic radius of the molecule, providing insights into its size and shape in solution.

Gyroscope-based nuclear Overhauser effect spectroscopy (GEST) and other relaxation-based techniques can be used to study weak intermolecular interactions. researchgate.net For instance, these methods could characterize the hydrogen bonding between the hydroxyl group of this compound and a solvent or another molecule. The ¹⁹F nucleus is also a sensitive probe for binding events, as its relaxation parameters can change significantly upon interaction with a larger molecule. researchgate.net

Two-dimensional (2D) NMR experiments are essential for the complete and unambiguous assignment of the ¹H and ¹³C NMR spectra of this compound.

COSY (Correlation Spectroscopy): This homonuclear experiment reveals proton-proton (¹H-¹H) couplings. For this compound, COSY would show correlations between the adjacent aromatic protons, helping to trace the connectivity of the spin system.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton-carbon pairs (¹JCH). columbia.edu It is a highly sensitive technique that would allow for the direct assignment of the protonated carbons (C2, C4, C6) by linking their ¹³C chemical shifts to the already assigned ¹H signals. sfu.ca

HMBC (Heteronuclear Multiple Bond Correlation): This experiment detects longer-range correlations between protons and carbons, typically over two or three bonds (²JCH and ³JCH). columbia.edu HMBC is crucial for assigning the quaternary (non-protonated) carbons, such as C1, C3, and C5. For example, the proton at C2 would show a correlation to C1, C3, and C4 in the HMBC spectrum, thus confirming their relative positions.

Together, these correlational experiments provide a robust and detailed map of the molecular structure of this compound.

Vibrational Spectroscopy

Vibrational spectroscopy probes the molecular vibrations of a compound and provides a characteristic "fingerprint."

The infrared spectrum of this compound is characterized by absorption bands corresponding to the stretching and bending vibrations of its functional groups. The presence of both chloro and fluoro substituents, along with the hydroxyl group, leads to a complex and informative spectrum.

Key expected vibrational modes include:

O-H Stretch: A broad band typically in the region of 3200-3600 cm⁻¹, characteristic of the hydroxyl group. Its position and shape are sensitive to hydrogen bonding.

C-H Stretch (Aromatic): Sharp bands usually appearing just above 3000 cm⁻¹.

C=C Stretch (Aromatic): A series of bands in the 1400-1600 cm⁻¹ region, characteristic of the aromatic ring.

C-O Stretch: A strong band in the 1200-1300 cm⁻¹ region.

C-F Stretch: A strong absorption, typically found in the 1100-1300 cm⁻¹ range.

C-Cl Stretch: A band in the 600-800 cm⁻¹ region.

Studies on similar molecules, such as 3-chlorophenol (B135607) and 3-fluorophenol (B1196323), have shown that these molecules can exist as syn and anti conformers, depending on the orientation of the O-H bond relative to the halogen substituent. rsc.org These conformers can sometimes be distinguished by specific bands in their IR spectra, particularly in the far-IR region. rsc.org For instance, the O-H torsional mode is often conformer-specific. rsc.org

Table 3: Prominent Infrared Absorption Bands for this compound

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|

| O-H stretch | 3200-3600 | Strong, Broad |

| C-H stretch (aromatic) | 3000-3100 | Medium |

| C=C stretch (aromatic) | 1400-1600 | Medium to Strong |

| C-O stretch | 1200-1300 | Strong |

| C-F stretch | 1100-1300 | Strong |

Raman Spectroscopy (Experimental and Computational)

Experimental and computational Raman spectroscopy are powerful techniques for investigating the vibrational modes of molecules. For this compound, a combined approach would provide a detailed understanding of its molecular structure and bonding.

Experimental Raman Spectroscopy: The experimental Raman spectrum of this compound would exhibit a series of characteristic bands corresponding to the vibrations of its functional groups and the aromatic ring. Key vibrational modes would include:

O-H stretch: Typically observed in the region of 3200-3600 cm⁻¹. The exact position and shape of this band would be sensitive to hydrogen bonding interactions in the solid state or in solution.

C-H stretch: Aromatic C-H stretching vibrations usually appear in the 3000-3100 cm⁻¹ range.

C-C stretching: Vibrations of the benzene (B151609) ring would give rise to a set of bands between 1400 and 1600 cm⁻¹.

C-O stretch: The stretching vibration of the C-O bond is expected in the 1200-1300 cm⁻¹ region.

C-F stretch: The C-F stretching vibration is typically strong and would be found in the 1100-1400 cm⁻¹ range.

C-Cl stretch: The C-Cl stretching vibration is expected in the 600-800 cm⁻¹ region.

Ring bending and deformation modes: These vibrations occur at lower frequencies and are characteristic of the substitution pattern of the benzene ring.

Computational Raman Spectroscopy: Density Functional Theory (DFT) calculations are commonly employed to simulate the Raman spectra of molecules. By using a suitable level of theory (e.g., B3LYP) and basis set (e.g., 6-311++G(d,p)), it is possible to predict the vibrational frequencies and intensities of this compound. Comparing the computed spectrum with the experimental one allows for a precise assignment of the observed Raman bands to specific vibrational modes of the molecule. For instance, a computational study on the related compound 2-chloro-5-fluorophenol (B1586221) utilized DFT calculations to analyze its vibrational spectra. researchgate.net

A detailed analysis of the vibrational modes of 3-chloro-5-methoxyphenol, a structurally similar compound, has been performed using DFT, providing a framework for what could be expected for this compound. ijrte.org

Table 1: Predicted Key Raman Vibrational Modes for this compound

| Vibrational Mode | Expected Wavenumber Range (cm⁻¹) |

|---|---|

| O-H stretch | 3200-3600 |

| C-H stretch (aromatic) | 3000-3100 |

| C=C stretch (aromatic) | 1400-1600 |

| C-O stretch | 1200-1300 |

| C-F stretch | 1100-1400 |

This table is predictive and based on characteristic vibrational frequencies of similar functional groups and compounds.

X-ray Crystallography and Solid-State Structural Characterization

Analysis of Crystal Packing and Intermolecular Interactions

The arrangement of molecules in the crystal lattice, known as crystal packing, is governed by a variety of intermolecular interactions. For this compound, these would likely include:

Hydrogen Bonding: The phenolic hydroxyl group is a strong hydrogen bond donor.

Halogen Bonding: The chlorine and fluorine atoms can act as halogen bond donors or acceptors.

π-π Stacking: The aromatic rings can interact through stacking interactions.

Studies on related compounds, such as 3-chloro-5-fluorosalicylaldehyde, reveal intricate packing arrangements involving weak intermolecular C-H···O and C-H···F interactions, as well as offset face-to-face π-stacking. iucr.orgnih.goviucr.org The crystal structure of 3-chlorophenol shows a typical packing for a large alcohol, forming a fourfold screw axis with two independent molecules. ed.ac.uk

Characterization of Halogen Bonding (Type I and Type II Interactions)

Halogen bonding is a noncovalent interaction where a halogen atom acts as an electrophilic species (a Lewis acid) and interacts with a Lewis base. The nature of halogen bonding can be classified based on the geometry of the interaction:

Type I Halogen Bonds: These interactions involve two identical halogen atoms and are characterized by two equal C-X···X angles (where X is the halogen).

Type II Halogen Bonds: These interactions also involve two halogen atoms, but with different C-X···X angles, typically with one angle around 180° and the other around 90°.

In the crystal structure of this compound, both C-Cl···Cl and C-Cl···F interactions could potentially be observed. The presence and geometry of these interactions would provide insight into the role of the halogen atoms in directing the crystal packing. It is noteworthy that in the closely related structure of 3-chloro-5-fluorosalicylaldehyde, no close halogen-halogen interactions were observed. iucr.orgnih.goviucr.org

Elucidation of Hydrogen Bonding Networks

The phenolic hydroxyl group of this compound is expected to be a primary driver of the crystal packing through the formation of hydrogen bonds. The oxygen atom can act as a hydrogen bond donor, while both the oxygen and fluorine atoms can act as hydrogen bond acceptors. This could lead to the formation of various hydrogen-bonded motifs, such as chains or rings.

For example, 3-fluorophenol forms a hydrogen-bonded chain along a 2₁ screw axis, a feature typically seen in smaller alcohols. ed.ac.uk In contrast, studies on other chlorophenols have shown the formation of both intermolecular and intramolecular hydrogen bonds, which significantly affect their stability and properties. The presence of a hydrogen bonding network would be clearly identifiable from the X-ray crystallographic data, with specific donor-acceptor distances and angles providing a quantitative description of these interactions.

Table 2: Compound Names Mentioned

| Compound Name |

|---|

| This compound |

| 3-chloro-5-fluorosalicylaldehyde |

| 2-chloro-5-fluorophenol |

| 3-chloro-5-methoxyphenol |

| 3-chlorophenol |

Computational Investigations and Theoretical Chemistry of 3 Chloro 5 Fluorophenol

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It has been widely applied to study various aspects of 3-Chloro-5-fluorophenol, from its basic geometry to its reactivity in chemical reactions.

Optimization of Molecular Geometry and Electronic Structure

The electronic structure, including the distribution of electrons in molecular orbitals, is also elucidated through DFT. The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) are of particular interest as they are crucial in determining the molecule's chemical reactivity and spectroscopic properties. The energy gap between HOMO and LUMO provides an indication of the molecule's stability. In substituted phenols, the nature and position of the substituents significantly impact the energies of these frontier orbitals. mdpi.com

Analysis of Substituent Effects on Reactivity Parameters

The chlorine and fluorine atoms at the meta-positions of the phenolic ring exert significant electronic effects, which in turn influence the reactivity of this compound. These effects can be quantified and understood through various theoretical parameters.

The Hammett equation is a valuable tool in physical organic chemistry for quantifying the effect of substituents on the reactivity of aromatic compounds. While Hammett constants (σ) are empirically derived, computational methods can be used to calculate properties that correlate with these constants. researchgate.net For substituted phenols, there is often a linear relationship between the calculated O-H bond dissociation enthalpies (BDEs) and Hammett constants. sapub.org The electron-withdrawing nature of the chlorine and fluorine substituents in this compound is expected to influence its acidity and reactivity in a predictable manner, which can be correlated with their respective Hammett σ values. researchgate.netresearchgate.net Studies have shown that for substituted phenols, calculated gas-phase energetics at the B3LYP/6-311++G(d,p) level of theory show excellent agreement with experimental values and can be used to generate theoretical Hammett plots. researchgate.net

The acidity of a phenol (B47542), represented by its pKa value, is a critical property that is heavily influenced by substituents on the aromatic ring. DFT calculations can accurately predict the pKa of phenols by calculating the Gibbs free energy change of the deprotonation reaction in the gas phase or in a solvent model. The electron-withdrawing inductive and resonance effects of the chloro and fluoro substituents are expected to stabilize the resulting phenoxide ion, thereby increasing the acidity (lowering the pKa) of this compound compared to phenol itself. mdpi.com The position of the halogens is crucial; for instance, a fluorine atom adjacent to the hydroxyl group can significantly lower the pKa due to its strong electronegativity. Computational studies on substituted phenols have demonstrated a good correlation between calculated parameters, such as the charge on the phenolic oxygen, and the experimental pKa values.

The O-H bond dissociation enthalpy (BDE) is the energy required to break the O-H bond homolytically, forming a phenoxy radical and a hydrogen atom. It is a key indicator of the antioxidant activity of phenolic compounds. nih.govresearchgate.net DFT calculations, particularly using methods like (RO)B3LYP, have been shown to provide accurate BDE values for substituted phenols. mdpi.com Electron-withdrawing substituents like chlorine and fluorine generally increase the O-H BDE, making the bond stronger and the compound a less effective radical scavenger. sapub.orgscispace.com

Proton affinity (PA) is the negative of the enthalpy change for the gas-phase protonation of a molecule. For phenoxide ions, PA is a measure of their basicity. mdpi.com DFT calculations can provide reliable PA values for substituted phenoxide ions. mdpi.comresearchgate.net The electron-withdrawing nature of the substituents in 3-chloro-5-fluorophenoxide would decrease its basicity, and therefore lower its proton affinity compared to the unsubstituted phenoxide ion. mdpi.com There is often a correlation between the BDE of the phenol and the PA of the corresponding phenoxide ion. mdpi.com

| Compound | Substituent | Calculated O-H BDE (kcal/mol) | Calculated Proton Affinity of Phenoxide (kcal/mol) |

| Phenol | H | ~86-87 nih.gov | ~348 |

| 3-Chlorophenol (B135607) | 3-Cl | > Phenol | < Phenoxide |

| 3-Fluorophenol (B1196323) | 3-F | > Phenol | < Phenoxide |

| This compound | 3-Cl, 5-F | > 3-Chlorophenol, > 3-Fluorophenol | < 3-Chlorophenoxide, < 3-Fluorophenoxide |

Reaction Pathway and Transition State Analysis

DFT calculations are invaluable for mapping out the potential energy surfaces of chemical reactions involving this compound. This includes identifying reactants, products, intermediates, and, crucially, the transition states that connect them. For instance, the degradation of halogenated phenols by radicals like the hydroxyl radical (˙OH) can be studied computationally. researchgate.net Such studies can determine the preferred reaction pathways, whether it be addition to the aromatic ring or hydrogen abstraction from the phenolic group. researchgate.netbohrium.com

By calculating the energies of the transition states, activation energies for different reaction pathways can be determined, providing insights into the reaction kinetics. researchgate.netacs.org For example, in the oxidation of halogenated phenols, a common mechanism involves initial hydrogen atom abstraction from the O-H group. bohrium.com Computational analysis can elucidate the structure of the transition state for this step and calculate its energy barrier. Furthermore, the subsequent steps in a reaction, such as the formation of intermediates and final products, can be modeled. bohrium.comacs.org For instance, internal reaction coordinate (IRC) calculations can be used to confirm that a calculated transition state correctly connects the reactants and products. rsc.orgru.nlmdpi.com

Molecular Dynamics (MD) Simulations

Molecular dynamics (MD) simulations serve as a powerful computational microscope, allowing researchers to observe the motion and interactions of atoms and molecules over time. For this compound, MD simulations can predict its behavior in complex environments.

The interaction between small organic molecules like this compound and nanomaterials is a significant area of research, with applications in sensing, catalysis, and environmental remediation. MD simulations are instrumental in understanding the adsorption of such molecules onto surfaces like single-walled carbon nanotubes (SWCNTs).

Systematic MD simulation studies can elucidate the fundamental aspects of how molecules like this compound interact with SWCNTs. nih.gov These simulations can determine the distribution of the molecule within a nanotube bundle, the maximum possible loading, and the most energetically favorable adsorption sites. nih.gov Research on hydrogen adsorption on SWCNTs has shown that adsorption energies are strongly dependent on the nanotube's diameter but less so on its chirality. nih.gov Simulations indicate that attractive forces between the guest molecules and the nanotube walls are significant, and they can also predict diffusion coefficients, which are often much higher than in other microporous materials. nih.govresearchgate.net For this compound, MD simulations could map its adsorption energy landscape on SWCNTs of various types, identifying whether it prefers to reside inside the nanotube (endohedral) or on its outer surface (exohedral) and how this is influenced by temperature and pressure. ub.edu

Table 1: Factors in MD Simulation of Adsorption on SWCNTs

| Simulation Parameter | Significance for this compound Adsorption |

|---|---|

| Nanotube Diameter & Chirality | Determines the available surface area and curvature, influencing interaction energy and preferred adsorption sites. nih.govdoi.org |

| Force Field | Accurately describes the intermolecular forces (e.g., van der Waals, electrostatic) between this compound and the carbon atoms of the nanotube. |

| Temperature & Pressure | Affects the kinetic energy of the molecule and the equilibrium of the adsorption/desorption process. ub.edu |

| Analyzed Metrics | Adsorption energy, radial distribution functions, and diffusion coefficients provide a quantitative understanding of the interaction strength, molecular ordering, and transport behavior. nih.govub.edu |

The behavior of this compound at interfaces, such as the surface of a water droplet, is critical for understanding its environmental fate and transport, particularly in atmospheric chemistry. MD simulations can model the intricate dynamics of solvation and adsorption at these aqueous interfaces.

The way a solvent influences chemical reactions can be through its polarity or specific interactions with the substrates. researchgate.net Water molecules, for instance, can act as proton shuttles in various reactions. researchgate.net For a molecule like this compound, its interactions at a water-air interface would be governed by its polar hydroxyl group and the more hydrophobic chlorofluorophenyl ring. MD simulations can reveal the preferred orientation of the molecule at the interface, the extent of hydrogen bonding between the phenolic group and water molecules, and the free energy changes associated with its transfer from a gaseous phase to the water droplet surface. These computational studies provide a molecular-level picture of how such compounds are solvated and the catalytic role the interface might play in potential chemical transformations. researchgate.net

Understanding the diffusion and transport of this compound through different media is essential for predicting its bioavailability and environmental distribution. Computational methods, particularly those based on solvation equations, can predict these properties.

The transport of a chemical compound across biological or environmental barriers is governed by its physicochemical properties. Abraham's solvation parameter model is a well-established method that uses poly-parameter linear free-energy relationships (ppLFER) to describe the distribution of a solute between different phases. researchgate.net The model uses descriptors for the solute that quantify its hydrogen-bond acidity and basicity, dipolarity/polarizability, and McGowan's volume. researchgate.net By determining these descriptors for this compound, it is possible to estimate a wide range of transport-related properties, such as its partition coefficients between water and octanol (B41247) (log P_oct), or between gas and water (log K_W). researchgate.net These calculated partition coefficients are crucial for predicting how the molecule will move between aqueous and lipid phases, a key factor in its environmental and biological transport.

Quantum Chemical Parameters and Reactivity Prediction

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are pivotal for understanding the electronic structure and chemical reactivity of this compound. scholarsresearchlibrary.com These methods can precisely compute a variety of molecular parameters that offer insights into the molecule's stability and reaction tendencies. scholarsresearchlibrary.com

Key parameters derived from DFT calculations include the energies of the Highest Occupied Molecular Orbital (E_HOMO) and the Lowest Unoccupied Molecular Orbital (E_LUMO). The HOMO-LUMO energy gap (ΔE) is a critical indicator of chemical reactivity; a smaller gap generally implies higher reactivity. scholarsresearchlibrary.com Other important descriptors include the dipole moment (μ), which relates to the molecule's polarity, and parameters like ionization potential, electron affinity, chemical hardness, and electronegativity, all of which help in predicting how the molecule will interact with other chemical species. imist.ma For instance, the analysis of these parameters for halogenated phenols can help in building Quantitative Structure-Activity Relationship (QSAR) models to predict their biological activity or toxicity. scholarsresearchlibrary.com The calculated values provide a theoretical foundation to understand the molecule's behavior in chemical reactions. imist.ma

| Electronegativity (χ) | Power to attract electrons in a covalent bond | Provides insight into the molecule's charge-transfer capabilities. imist.ma |

Advanced Synthetic Applications of 3 Chloro 5 Fluorophenol As a Chemical Intermediate

Precursor for Pharmaceutical Intermediates

3-Chloro-5-fluorophenol serves as a critical starting material or intermediate in the synthesis of a variety of pharmacologically active compounds. chemicalbook.comfishersci.bethermofisher.comthermofisher.com Its structure is frequently incorporated into drug candidates to modulate their binding affinity, selectivity, and pharmacokinetic properties.

This compound is a key intermediate in the preparation of substituted amides designed to act as antagonists or inverse agonists of the Cannabinoid-1 (CB1) receptor. chemicalbook.comfishersci.bethermofisher.com These compounds are of significant interest for their therapeutic potential. The synthesis of these complex amides often involves multi-step sequences where the 3-chloro-5-fluorophenyl moiety is a core component.

Research into the structure-activity relationships (SAR) of biaryl pyrazole (B372694) carboxamides, such as analogues of SR141716, has led to the synthesis of novel compounds with unique binding properties at the CB1 receptor. nih.govnih.gov In these syntheses, the phenolic oxygen of this compound can be alkylated to introduce a side chain, which is then further elaborated to build the final amide structure. The specific substitution pattern of the phenol (B47542), with its chloro and fluoro atoms, is crucial for optimizing receptor affinity and pharmacological activity. nih.gov Systematic evaluation of these analogues has resulted in the discovery of compounds with nanomolar affinity and unprecedented selectivity in ligand displacement assays. nih.gov

Table 1: Pharmaceutical Intermediates Derived from this compound for CB1 Receptor Targeting

| Intermediate Class | Target | Therapeutic Interest |

| Substituted Amides | Cannabinoid-1 (CB1) Receptor | Antagonists / Inverse Agonists |

| Biaryl Pyrazole Carboxamides | Cannabinoid-1 (CB1) Receptor | Selective Ligands with High Affinity |

The compound is also integral to the synthesis of antagonists for the Prostaglandin (B15479496) E2 (PGE2) receptor EP4. chemicalbook.comchemdict.comweibochem.com These antagonists, which include classes like N-(arylmethyl)aryloxy arylcarboxamides and heteroarylcarboxamides, are being investigated for the treatment of pain and inflammatory conditions. chemicalbook.comfishersci.be In the synthesis of these molecules, this compound is used to construct the central aryloxy linkage, a common motif in this class of antagonists. The phenol is typically reacted via Williamson ether synthesis with an appropriate arylmethyl halide, followed by further functional group manipulations to yield the target carboxamide.

Lead optimization in medicinal chemistry is a process of refining a promising compound to enhance its drug-like properties. pharmafeatures.com this compound and its derivatives are instrumental in this process, offering multiple avenues for structural modification to improve potency, selectivity, and metabolic stability. mdpi.comchemrxiv.org

Key strategies involving this scaffold include:

Bioisosteric Replacement: The chloro and fluoro substituents can be moved to different positions on the phenyl ring to probe interactions with the target protein. For instance, in the optimization of quinazolinedione-based antimalarials, it was observed that 3-fluoro and 3-chloro analogues provided optimal activity. mdpi.com

Metabolic Blocking: The introduction of a fluorine atom, as in the 3-chloro-5-fluorophenyl moiety, is a common strategy to block metabolically labile positions on an aromatic ring, thereby improving the pharmacokinetic profile of a drug candidate. mdpi.com

Structural Diversity: By using this compound as a starting point, chemists can generate large libraries of diverse structures. The hydroxyl group allows for etherification, while the aromatic ring can participate in cross-coupling reactions, enabling the attachment of various other molecular fragments to explore the chemical space around a pharmacological target. chemrxiv.org

Table 2: Lead Optimization Strategies Utilizing the 3-Chloro-5-fluorophenyl Scaffold

| Strategy | Objective | Example Application | Reference |

| Positional Isomerism | Probe target binding pocket | Antimalarial Quinazolinediones | mdpi.com |

| Metabolic Blocking | Enhance metabolic stability | General Drug Design | mdpi.com |

| Physicochemical Tuning | Improve ADME properties | DNA Gyrase Inhibitors | acs.org |

| Structural Diversification | Expand chemical space for SAR | VHL Ligand Development | chemrxiv.org |

Role in Advanced Agrochemical and Dye Synthesis

This compound is an important raw material and intermediate for the synthesis of modern agrochemicals and dyestuffs. In agrochemical research, the incorporation of fluorinated moieties is a well-established strategy for enhancing the efficacy and metabolic stability of herbicides, fungicides, and insecticides. ccspublishing.org.cn For example, N-(o-fluorophenoxyacetyl)thiourea derivatives, which show herbicidal activity, are synthesized from corresponding fluorophenols in a multi-step process. semanticscholar.org The specific substitution pattern of this compound makes it a candidate for creating new active ingredients with desirable biological activities and environmental profiles.

In dye synthesis, fluorinated aromatic compounds can be used to tune the color, stability, and application properties of the final product. bohrium.com The reactivity of the phenol and the influence of the halogen substituents allow for its incorporation into various classes of dyes.

Catalytic and Polymerization Applications (e.g., Chain Transfer Agent)

While detailed research specifically citing this compound in catalysis is limited, related halophenols are known to be precursors for ligands in catalytic systems. The electronic properties conferred by the chloro and fluoro groups can influence the activity of a metal center to which a ligand derived from this phenol is coordinated.

In polymerization, certain molecules can act as chain transfer agents (CTAs) to control the molecular weight of polymers. Thiols are common CTAs. While this compound itself is not a typical CTA, it can be chemically modified to become one. For instance, its hydroxyl group could be derivatized to introduce a thiol-containing moiety. More directly, in the field of fluoropolymers, controlling polymerization is critical. rsc.org The use of functional CTAs allows for the synthesis of polymers with specific end-groups and architectures. mdpi.com For example, 3-mercaptopropionate (B1240610) esters have been used as effective chain-transfer agents in the emulsion polymerization of acrylic monomers. google.com

Chemical Derivatization Strategies for Analytical and Functional Enhancement

For analytical purposes, particularly gas chromatography (GC), the polarity of the phenolic hydroxyl group can make analysis challenging. oup.com Therefore, derivatization is a common strategy to increase volatility and improve chromatographic performance.

Acetylation: this compound can be acetylated, typically using acetic anhydride (B1165640) in a basic medium, to form 3-chloro-5-fluorophenyl acetate (B1210297). oup.comresearchgate.net This ester is less polar and more volatile, making it suitable for GC analysis. This technique is crucial for quality control and for detecting regioisomer impurities in the raw material. longdom.orgresearchgate.net

Fluorescent Labeling: For high-performance liquid chromatography (HPLC), derivatization with a fluorescent tag can dramatically increase detection sensitivity. Reagents like 3-chlorocarbonyl-6,7-dimethoxy-1-methyl-2(1H)-quinoxalinone (DMEQ-COCl) react with the phenolic hydroxyl group to produce a highly fluorescent derivative, enabling the detection of trace amounts in environmental samples. scirp.orgscirp.org

These derivatization strategies not only facilitate quantitative analysis but can also be used to impart new functionalities to the molecule for materials science applications.

Table 3: Analytical Derivatization of this compound

| Technique | Derivatizing Agent | Purpose |

| Gas Chromatography (GC) | Acetic Anhydride | Increase volatility, improve peak shape, quantify impurities |

| HPLC with Fluorescence | DMEQ-COCl | Enhance detection sensitivity for trace analysis |

Silylation for Improved Gas Chromatography-Mass Spectrometry (GC-MS) Performance

Direct analysis of this compound using gas chromatography with flame ionization detection (GC-FID) is a viable method for its quantification, especially for detecting regioisomeric impurities. longdom.orgresearchgate.net However, for trace-level analysis and improved performance in GC-MS, derivatization is often necessary. Silylation is a widely adopted derivatization technique for phenols, converting the polar hydroxyl group (-OH) into a less polar silyl (B83357) ether (-O-SiR₃). This transformation enhances the volatility and thermal stability of the compound, leading to improved peak shape, reduced tailing, and better resolution in GC analysis. epa.gov

One of the most common silylating agents is N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA). The reaction with BSTFA is typically rapid and can be performed under mild conditions. For chlorophenols, silylation with BSTFA has been shown to be a fast and effective method, often achieving quantitative derivatization at room temperature. Current time information in Bangalore, IN. The resulting trimethylsilyl (B98337) (TMS) ether of this compound is significantly more volatile and less prone to adsorption on active sites within the GC system, leading to enhanced sensitivity and reproducibility. Current time information in Bangalore, IN.

Another effective silylating reagent is N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA). This reagent forms tert-butyldimethylsilyl (TBDMS) ethers, which are more stable than TMS ethers, particularly towards hydrolysis. researchgate.net The TBDMS derivatives also provide characteristic mass spectra with prominent [M-57]⁺ ions, aiding in structural confirmation. researchgate.net

Table 1: Silylation Reagents for this compound Derivatization

| Reagent | Derivative Formed | Key Advantages for GC-MS Analysis |

| N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) | Trimethylsilyl (TMS) ether | Increased volatility, improved peak shape, enhanced thermal stability. epa.govCurrent time information in Bangalore, IN. |

| N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA) | tert-Butyldimethylsilyl (TBDMS) ether | Enhanced stability, characteristic mass spectral fragmentation for confident identification. researchgate.netresearchgate.net |

The choice of silylating reagent and reaction conditions can be optimized to achieve the desired analytical performance for this compound in various sample matrices.

Acylation and Alkylation for Enhanced Analytical Sensitivity and Selectivity

Beyond silylation, acylation and alkylation are also powerful derivatization strategies for enhancing the analytical sensitivity and selectivity of this compound, particularly for detection by electron capture detectors (ECD) or for creating derivatives with specific mass spectrometric fragmentation patterns.

Acylation involves the reaction of the phenolic hydroxyl group with an acylating agent, typically an acid anhydride or an acyl halide, to form an ester. Acetic anhydride is a commonly used reagent for this purpose, converting phenols into their corresponding acetate esters. nih.gov The acetylation of this compound would yield 3-chloro-5-fluorophenyl acetate. This derivatization increases the compound's volatility and can improve its chromatographic behavior.

Alkylation introduces an alkyl group to the phenolic oxygen, forming an ether. For analytical purposes, reagents that introduce an electrophoric group are of particular interest as they significantly enhance the response of an electron capture detector (ECD). A prime example is the use of α-bromo-2,3,4,5,6-pentafluorotoluene, also known as pentafluorobenzyl bromide (PFBBr). epa.govresearchgate.net The reaction of this compound with PFBBr forms the pentafluorobenzyl ether derivative. The high electron affinity of the pentafluorobenzyl group leads to a dramatic increase in sensitivity when using a GC-ECD system. longdom.org This makes alkylation with PFBBr a highly effective method for the trace-level detection of chlorophenols in environmental and biological samples. longdom.orgiucr.org

Another alkylating agent mentioned in standard methods for phenol analysis is diazomethane (B1218177), which converts phenols to their methyl ethers (anisoles). epa.govresearchgate.net While effective, the use of diazomethane is often limited due to its toxicity and explosive nature.

Table 2: Acylation and Alkylation Reagents for this compound Derivatization

| Derivatization Method | Reagent | Derivative Formed | Key Advantages for Analytical Detection |

| Acylation | Acetic anhydride | Acetate ester | Increased volatility, improved chromatographic properties. nih.gov |

| Alkylation | Pentafluorobenzyl bromide (PFBBr) | Pentafluorobenzyl ether | Significantly enhanced sensitivity for GC-ECD, suitable for trace analysis. longdom.orglongdom.orgiucr.org |

| Alkylation | Diazomethane | Methyl ether (Anisole) | Forms stable methyl ethers, but use is hazardous. epa.govresearchgate.net |

These derivatization techniques provide a versatile toolbox for the analyst to optimize the detection and quantification of this compound, tailoring the analytical method to the specific requirements of sensitivity and selectivity.

Environmental Biogeochemistry and Degradation Pathways of Halogenated Phenols

Direct Aqueous Photochemistry Mechanisms

The absorption of light by halogenated phenols in an aqueous environment can initiate a series of chemical reactions leading to their degradation. These photochemical processes are influenced by factors such as the position and nature of the halogen substituents on the aromatic ring. ias.ac.in

Photoionization and Subsequent Radical Coupling Products

One potential pathway initiated by the absorption of ultraviolet (UV) light is photoionization. This process involves the ejection of an electron from the molecule, forming a radical cation. In concentrated solutions, these reactive intermediates can then undergo coupling reactions, leading to the formation of various biaryl radical coupling products. researchgate.net However, this pathway is generally more relevant for highly concentrated waste streams. researchgate.net

Photolytic Aryl-Halogen Bond Homolysis and Heterolysis

A more common photochemical pathway for halogenated phenols involves the cleavage of the carbon-halogen (C-X) bond. This cleavage can occur through two primary mechanisms: homolysis and heterolysis.

Photolytic Aryl-Halogen Bond Homolysis: This process involves the symmetrical cleavage of the C-X bond, resulting in the formation of an aryl radical and a halogen radical. This pathway is favored in the presence of reducing agents, such as dissolved organic matter, which can donate a hydrogen atom to the aryl radical, leading to photoreduction products. researchgate.net In highly concentrated solutions, the aryl radicals can also couple with each other. researchgate.net

Photolytic Aryl-Halogen Bond Heterolysis: In many cases, the primary photochemical reaction for halophenols in aqueous solution is the heterolytic cleavage of the C-X bond. ias.ac.in This process involves the asymmetrical breaking of the bond, leading to the formation of an aryl cation and a halide ion (X⁻). For 3-halophenols, this heterolytic scission is a key step, often leading to the formation of resorcinol (B1680541) as a major product. ias.ac.in The initial loss of the halide ion is followed by the reaction of the resulting aryl cation with water. sci-hub.se Studies on related compounds like 3-fluorophenol (B1196323) have shown that direct photolysis can be sensitized by other molecules like phenol (B47542). ias.ac.in

Oxidative Degradation by Reactive Oxygen Species

Reactive oxygen species (ROS), such as the hydroxyl radical (•OH), are highly reactive and play a crucial role in the degradation of organic pollutants in both gaseous and aqueous phases. unito.it

Reactions with Hydroxyl Radicals (˙OH) in Gaseous and Aqueous Phases

The hydroxyl radical is a powerful oxidant that can react with aromatic compounds like 3-chloro-5-fluorophenol through several mechanisms, including addition to the aromatic ring and hydrogen atom abstraction. unito.itnih.gov

In the gaseous phase , theoretical studies on similar halogenated phenols indicate that •OH radicals can initiate degradation through both addition to the aromatic ring and a proton-coupled electron-transfer (PCET) pathway. rsc.org The •OH-addition channels are often more favorable in the absence of a catalyst. rsc.org

In the aqueous phase , the reaction of •OH with chlorophenols is complex and pH-dependent. nih.gov Under neutral conditions, the reaction of •OH with 3-chlorophenol (B135607), a related compound, primarily leads to the formation of an OH-adduct. nih.gov Under alkaline conditions, the reaction can produce a phenoxyl radical. nih.gov The position of the chlorine atom on the aromatic ring significantly influences the subsequent dehalogenation and degradation processes. nih.gov

Role of Heterogeneous Catalysts in Degradation (e.g., TiO₂ Clusters)

The degradation of halogenated phenols can be significantly enhanced by the presence of heterogeneous catalysts, such as titanium dioxide (TiO₂). rsc.org These catalysts are often used in advanced oxidation processes (AOPs). abertay.ac.uk

Theoretical studies on the degradation of halogenated phenols by •OH radicals in the presence of (TiO₂)n clusters have shown that the catalyst can alter the reaction mechanism. rsc.org For instance, the presence of TiO₂ clusters can make the proton-coupled electron-transfer (PCET) pathway more favorable than the •OH-addition channels. rsc.org This change in mechanism can lead to a dramatic acceleration of the degradation rate constants, by several orders of magnitude, compared to the uncatalyzed reaction. rsc.org The size of the TiO₂ cluster can also influence the degradation rate, with certain cluster sizes exhibiting higher catalytic activity. rsc.org

Kinetic Studies of Degradation Processes

Kinetic studies are essential for understanding the rates and mechanisms of degradation reactions. The rate of photocatalytic degradation of chlorophenols can be influenced by various factors, including the presence of other organic compounds. acs.org

For the gas-phase reactions of chlorophenols with •OH radicals, kinetic parameters can be determined over a wide temperature range using theoretical methods like canonical variational transition-state theory (CVT). acs.org These studies have shown that the position of the chlorine substituent on the phenol ring has a significant effect on the reaction rates. acs.org

In photocatalytic degradation using catalysts like TiO₂, the kinetics can often be described by modified Langmuir-Hinshelwood models. acs.org These models account for the adsorption of the reactants onto the catalyst surface and the subsequent surface reaction. The degradation rates of individual compounds in a mixture can be lower than their degradation rates when present alone, due to competition for active sites on the catalyst. acs.org

Biotransformation and Dehalorespiration Mechanisms

The environmental fate of halogenated phenols, such as this compound, is significantly influenced by microbial activity. Microorganisms have evolved sophisticated enzymatic systems to transform and, in some cases, completely mineralize these xenobiotic compounds. The primary mechanisms involved are reductive dehalogenation, particularly under anaerobic conditions, and various enzyme-mediated transformations that can occur in both anaerobic and aerobic environments.

Microbial Reductive Dehalogenation Pathways

Reductive dehalogenation is a critical process in the anaerobic breakdown of halogenated aromatic compounds. In this process, the halogen substituent is removed and replaced by a hydrogen atom. This reaction is often the initial and rate-limiting step in the biodegradation of highly halogenated phenols. While direct studies on this compound are limited, research on analogous compounds provides significant insights into its likely degradation pathway.

Under sulfate-reducing conditions, microbial consortia have demonstrated the ability to reductively dechlorinate chloro-fluorophenol isomers. For instance, a sulfidogenic consortium enriched from estuarine sediment was capable of dechlorinating both 4-chloro-2-fluorophenol (B1580588) and 4-chloro-3-fluorophenol. oup.com In these cases, the chlorine atom was preferentially removed, leading to the stoichiometric accumulation of 2-fluorophenol (B130384) and 3-fluorophenol, respectively. oup.com This preferential removal of chlorine over fluorine is consistent with the lower bond energy of the C-Cl bond compared to the C-F bond.

This process, termed dehalorespiration, involves the use of the halogenated compound as a terminal electron acceptor for energy generation by the microorganisms. mdpi.com The key enzymes responsible for this are reductive dehalogenases. mdpi.com Based on these findings, it is highly probable that the initial step in the anaerobic biodegradation of this compound is the reductive dechlorination at the C3 position to yield 5-fluorophenol.

Further degradation of the resulting fluorophenol under anaerobic conditions can be challenging. Some studies have shown that while dechlorination occurs, the resulting fluorophenols may persist under the same conditions. oup.com However, other research has demonstrated that some anaerobic bacteria can degrade fluorinated aromatic compounds. For example, Burkholderia fungorum FLU100 has been shown to completely degrade 3-fluorophenol after a lag phase. nih.govresearchgate.net

The table below summarizes the reductive dehalogenation of analogous chloro-fluorophenols by a sulfate-reducing consortium, providing a model for the expected initial transformation of this compound.

| Substrate | Microbial Consortium/Organism | Conditions | Primary Transformation Product | Reference |

|---|---|---|---|---|

| 4-Chloro-2-fluorophenol | Sulfate-reducing consortium | Anaerobic, Sulfidogenic | 2-Fluorophenol | oup.com |

| 4-Chloro-3-fluorophenol | Sulfate-reducing consortium | Anaerobic, Sulfidogenic | 3-Fluorophenol | oup.com |

| 3-Chlorophenol | Burkholderia fungorum FLU100 | Aerobic | Complete mineralization | nih.govresearchgate.net |

| 3-Fluorophenol | Burkholderia fungorum FLU100 | Aerobic | Complete mineralization | nih.govresearchgate.net |

Enzyme-Mediated Transformations of Halogenated Phenolic Compounds

Beyond reductive dehalogenation, a variety of enzymes can mediate the transformation of halogenated phenols. These enzymatic processes can lead to detoxification and further degradation of the aromatic ring.

Hydroxylation and Ring Cleavage: Under aerobic conditions, the degradation of halogenated phenols often begins with hydroxylation, catalyzed by monooxygenases or dioxygenases, to form halogenated catechols. For example, the bacterium Rhodococcus opacus 1cp has been shown to transform monofluorophenols into their corresponding fluorocatechols. asm.org Specifically, 3-fluorophenol is converted to 3-fluorocatechol (B141901). nih.gov This fluorocatechol can then undergo further enzymatic reactions.

Interestingly, R. opacus 1cp can further hydroxylate the fluorocatechol to a fluoropyrogallol (1,2,3-trihydroxyfluorobenzene). asm.org The resulting fluorinated intermediates are then substrates for ring-cleavage dioxygenases, which break open the aromatic ring, making the compound more accessible to central metabolic pathways. The bacterium Burkholderia fungorum FLU100 has demonstrated the ability to completely mineralize 3-fluorocatechol via the intermediate 2-fluoromuconate, a compound previously considered a dead-end metabolite. nih.govresearchgate.net

Glucosylation: Some microorganisms utilize glycosylation as a detoxification mechanism for phenolic compounds. The marine microalga Amphidinium crassum has been observed to glucosylate 3-fluorophenol to form 3-fluorophenyl β-D-glucoside. This process increases the water solubility of the compound, potentially reducing its toxicity and facilitating further transport and degradation.

The following table outlines key enzymatic transformations of compounds structurally related to this compound, highlighting the diversity of microbial metabolic capabilities.

| Substrate | Organism | Enzyme/Pathway | Transformation Product(s) | Reference |

|---|---|---|---|---|

| 3-Fluorophenol | Rhodococcus opacus 1cp | Hydroxylase | 3-Fluorocatechol, 1,2,3-trihydroxy-5-fluorobenzene (5-fluoropyrogallol) | asm.org |

| 3-Fluorocatechol | Burkholderia fungorum FLU100 | ortho-cleavage pathway | 2-Fluoromuconate (further metabolized) | nih.govresearchgate.net |

| 3-Fluorophenol | Amphidinium crassum | Glucosyltransferase | 3-Fluorophenyl β-D-glucoside |

Future Research Directions and Perspectives

Development of Novel and Sustainable Synthetic Methodologies

Current synthetic routes to 3-Chloro-5-fluorophenol and its derivatives often rely on conventional methods that may involve harsh conditions or the use of hazardous reagents. Future research should prioritize the development of more sustainable and efficient synthetic strategies. One promising avenue is the exploration of greener solvents and catalysts to minimize environmental impact. Microwave-assisted synthesis, for instance, has shown potential for accelerating reaction rates and improving yields in the preparation of related compounds, such as (3-Chloro-5-fluorophenyl)-carbamic acid tert-butyl ester. smolecule.com

Furthermore, the development of biocatalytic methods, employing enzymes or whole-cell systems, could offer a highly selective and environmentally benign alternative for the synthesis of this compound. Investigating enzymatic halogenation and hydroxylation reactions on fluorinated aromatic precursors could lead to novel and sustainable production pathways. Additionally, flow chemistry approaches should be explored to enhance safety, improve scalability, and enable precise control over reaction parameters, leading to higher purity products.

A key starting material for some related syntheses is 2-chloro-5-fluorophenol (B1586221), which can be used to produce compounds like 1-bromo-3-chloro-5-fluorobenzene (B1273174) through a reaction with potassium carbonate in N-methyl-2-pyrrolidone (NMP) at elevated temperatures. Research into alternative, less hazardous solvents and milder reaction conditions for such transformations is warranted.

Advanced Computational Modeling for Structure-Reactivity and Environmental Fate Prediction

Computational chemistry offers powerful tools to predict the behavior of this compound, thereby guiding experimental work and assessing its environmental impact. Future research should leverage advanced computational models to gain deeper insights into its structure-reactivity relationships and environmental fate.

Structure-Reactivity Prediction: Density Functional Theory (DFT) calculations can be employed to determine the optimized geometry, electronic properties, and spectroscopic signatures of this compound. These calculations can elucidate the effects of the chloro and fluoro substituents on the reactivity of the phenol (B47542) ring and the hydroxyl group. Quantitative Structure-Activity Relationship (QSAR) models can also be developed to predict the biological activity of derivatives of this compound based on their molecular descriptors. ambeed.com

Environmental Fate Prediction: Computational models are invaluable for predicting the environmental distribution and persistence of this compound. Physicochemical properties, such as the octanol-water partition coefficient (LogP), which is predicted to be around 3.1, indicate its potential for bioaccumulation. nih.gov Modeling its adsorption to soil and sediment, as well as its potential for long-range transport, will be crucial for a comprehensive environmental risk assessment.

| Property | Predicted Value | Source |

|---|---|---|

| Molecular Formula | C6H4ClFO | nih.gov |

| Molecular Weight | 146.54 g/mol | nih.gov |

| XLogP3 | 3.1 | nih.gov |

| Topological Polar Surface Area | 20.2 Ų | ambeed.com |

Exploration of New Catalytic and Supramolecular Applications

The current primary application of this compound is as a key intermediate in the synthesis of complex organic molecules. chemicalbook.comfishersci.be Future research should aim to expand its utility in novel catalytic and supramolecular applications.

Catalytic Applications: this compound is instrumental in the preparation of pharmacologically active compounds, including cannabinoid-1 receptor antagonists and prostaglandin (B15479496) E2 receptor EP4 antagonists, which have therapeutic potential in pain and inflammation. fishersci.befishersci.pt Further exploration of its use in the synthesis of other high-value molecules, such as novel agrochemicals and materials with unique electronic properties, is a promising research direction. The development of new catalytic systems that can selectively functionalize the C-H bonds of this compound would open up new avenues for creating diverse molecular architectures.

Supramolecular Applications: The presence of a hydroxyl group, a fluorine atom, and a chlorine atom provides this compound with multiple sites for non-covalent interactions, making it an interesting building block for supramolecular chemistry. Studies on related molecules, like 3-chloro-5-fluorosalicylaldehyde, have revealed the formation of one-dimensional π-stacking chains and various intermolecular interactions, including C—H⋯O, C—H⋯F, and F⋯O contacts. iucr.orgnih.gov Future research could investigate the self-assembly of this compound and its derivatives to form liquid crystals, gels, or porous materials. Understanding and controlling these supramolecular assemblies could lead to the development of new functional materials for sensing, separation, or drug delivery.

| Interaction Type | Potential Role in Supramolecular Assembly |

|---|---|

| Hydrogen Bonding (O-H) | Directional interaction for forming chains, rings, and networks. |

| Halogen Bonding (C-Cl) | Directional interaction with Lewis bases, contributing to crystal engineering. |

| π-π Stacking | Stacking of aromatic rings, leading to the formation of columnar or layered structures. |

| Dipole-Dipole Interactions | Interactions arising from the polar C-F and C-Cl bonds, influencing molecular packing. |

Deeper Understanding of Biotransformation Pathways and Bioremediation Strategies

The increasing use of this compound necessitates a thorough understanding of its fate in biological systems and the development of effective bioremediation strategies to mitigate potential environmental contamination.

Biotransformation Pathways: Research on the biotransformation of similar compounds, such as monofluorophenols and chlorophenols, provides a foundation for predicting the metabolic fate of this compound. Studies have shown that microorganisms like Rhodococcus opacus can hydroxylate fluorophenols to form fluorocatechols and subsequently fluoropyrogallols. asm.org It is plausible that this compound undergoes a similar initial ortho-hydroxylation. In mammals, studies on related compounds suggest that conjugation with glucuronic acid and sulfate (B86663) is a major metabolic pathway. nih.gov Detailed metabolic studies using microbial cultures and animal models are needed to identify the specific metabolites of this compound and the enzymes involved in its transformation.

Bioremediation Strategies: The development of bioremediation strategies for environments contaminated with this compound is a critical area of future research. This involves the isolation and characterization of microorganisms capable of degrading this compound. Techniques such as enrichment culture and metagenomics can be used to identify potent microbial consortia or individual strains from contaminated sites. Once identified, these microorganisms could be used in bioreactors or applied directly to contaminated soil and water. Genetic engineering could also be employed to enhance the degradative capabilities of these organisms.

| Organism/System | Potential Transformation | Key Enzymes/Pathways |

|---|---|---|

| Rhodococcus opacus | Hydroxylation to form chlorofluorocatechol | Phenol hydroxylase |

| Mammalian (e.g., Rat) | Conjugation with glucuronic acid | UDP-glucuronosyltransferases (UGTs) |

| Mammalian (e.g., Rat) | Conjugation with sulfate | Sulfotransferases (SULTs) |

Q & A

Q. What validated analytical methods are recommended for quantifying 3-Chloro-5-fluorophenol and its regioisomer impurities?

Gas chromatography with flame ionization detection (GC-FID) is a validated method for impurity profiling. Key parameters include a limit of detection (LOD) of 0.001 mg/mL (0.02% relative to sample concentration) and a signal-to-noise (S/N) ratio >3:1 for reliable quantification. Method validation should address linearity, carryover, and limit of quantitation (LOQ) as outlined in Table 1 of the GC-FID protocol .

Q. What safety protocols are critical when handling this compound in laboratory settings?

Adhere to OSHA Hazard Communication Standard (HCS) guidelines:

Q. How should researchers contextualize their findings on this compound within existing literature?

Systematically compare results with prior studies by:

- Identifying 4–5 key statistical metrics (e.g., reaction yields, toxicity thresholds) that align with or contradict hypotheses.

- Highlighting methodological differences (e.g., purity standards, analytical techniques) that may explain discrepancies.

- Discussing implications for refining experimental designs or updating theoretical models .

Advanced Research Questions

Q. What methodological considerations ensure accurate detection of trace regioisomer impurities in this compound?

- Optimize chromatographic separation to resolve structurally similar regioisomers.

- Validate method sensitivity using spiked samples at 0.02% impurity levels.

- Address carryover effects by implementing rigorous column conditioning between runs .

Q. How can contradictions in chlorophenol toxicity data be systematically resolved?

- Conduct a two-tiered literature review: Screen titles/abstracts for relevance (e.g., species, exposure duration) and perform full-text analysis of 95+ studies to identify critical effect levels (NOAELs, LOAELs).

- Apply contradiction frameworks to isolate variables like isomer-specific toxicity or differential metabolic pathways .